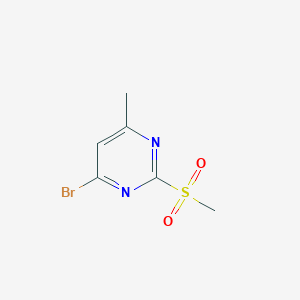

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHOMWYCHBDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction

A common approach to pyrimidine synthesis involves condensation reactions of amidines or amidine hydrochlorides with β-dicarbonyl compounds or their equivalents. For example, synthesis of 4,6-disubstituted pyrimidines can be achieved via:

- Base-catalyzed condensation of methyl-substituted amidines with suitable ketones or esters.

- Use of catalysts such as zinc chloride or transition metal nanoparticles to facilitate ring closure in a one-pot process.

This step yields a 4-bromo-6-methylpyrimidine intermediate, which is then functionalized further.

Installation of the Methylsulfonyl Group at the 2-Position

The methylsulfonyl group can be introduced by:

- Oxidation of a methylthio substituent at the 2-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

- Direct sulfonylation of a 2-chloropyrimidine intermediate with sodium methylsulfinate or methylsulfonyl chloride.

This step requires careful control of reaction time and temperature to prevent overoxidation or decomposition.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring formation from amidine and methyl ketone | Base catalysis, 18-25 °C, 3-5 h | ~85 | Formation of 6-methylpyrimidine intermediate |

| 2 | Bromination at 4-position | Bromine or NBS, solvent (e.g., acetonitrile), 0-25 °C | 75-90 | Selective monobromination |

| 3 | Introduction of methylsulfonyl group | Oxidation of methylthio intermediate with m-CPBA, 0-30 °C | 70-85 | Controlled oxidation to sulfone |

While no direct detailed procedure for 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is widely published, related pyrimidine derivatives have been synthesized as follows:

- Starting with 4-bromo-6-methylpyrimidine, the 2-position is functionalized by nucleophilic substitution with methylthiolate.

- Subsequent oxidation of the methylthio group to methylsulfonyl is achieved using m-CPBA or hydrogen peroxide under mild conditions.

- Purification is performed by recrystallization or chromatography to obtain the target compound with high purity.

Typical characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution pattern.

- Mass spectrometry to verify molecular weight (251.1 g/mol for this compound).

- HPLC or TLC for reaction monitoring and purity assessment.

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction temperature | 0–30 °C (bromination, oxidation) | To control selectivity and avoid side reactions |

| Reaction time | 3–8 hours | Depends on step and reagent reactivity |

| Solvents | Acetonitrile, methanol, toluene | Solvent choice affects reaction rate and selectivity |

| Oxidants | m-CPBA, H₂O₂ | For methylthio to methylsulfonyl conversion |

| Brominating agents | Br₂, NBS | For selective bromination at 4-position |

- The use of solid acid catalysts and controlled reflux conditions improves intermediate yields in pyrimidine ring formation.

- Nitrogen atmosphere during methylsulfonyl introduction prevents oxidation side reactions.

- Stepwise addition of reagents and temperature control during bromination and oxidation steps enhance selectivity and yield.

- Green chemistry approaches using nanoparticle catalysts for pyrimidine synthesis have been reported, improving environmental and cost profiles.

The preparation of this compound involves multi-step synthesis starting from pyrimidine ring formation, selective bromination, and methylsulfonyl group installation. Careful control of reaction conditions, choice of reagents, and purification strategies are critical for achieving high yield and purity. Although detailed step-by-step procedures are limited in public literature, established methods for related pyrimidine derivatives provide a robust framework for synthesis. Continued research into catalyst development and green methodologies is enhancing the efficiency and sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide and sodium tungstate are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Major products are sulfone derivatives.

Reduction Reactions: Products include amines and other reduced forms of the compound.

Scientific Research Applications

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Sulfur-Containing Groups

The structural and functional properties of pyrimidine derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

*Similarity scores derived from structural fingerprint comparisons (Tanimoto coefficients) .

Key Observations:

Halogen Substituents :

- Bromine (Br) at the 4-position (target compound) offers superior leaving-group ability compared to chlorine (Cl) in analogs like 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine, making it more reactive in nucleophilic aromatic substitution .

- Positional isomerism (e.g., 4-Br vs. 5-Br) significantly alters electronic distribution. For instance, 5-Bromo-2-(methylsulfonyl)pyrimidine exhibits reduced similarity (0.73) due to steric and electronic differences .

Methylsulfonyl vs. Methylthio Groups :

- The methylsulfonyl (-SO₂CH₃) group in the target compound increases electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling reactions. In contrast, methylthio (-SCH₃) analogs (e.g., 5-Bromo-2-methylthiopyrimidine) are less electrophilic and more prone to oxidation .

Biological Relevance :

- Methylsulfonyl-containing pyrimidines, such as those in COX-2 inhibitors (e.g., 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine), demonstrate improved selectivity and safety profiles. This suggests that the target compound’s methylsulfonyl group may confer similar advantages in drug design .

Biological Activity

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its structural formula:

This structure features a bromine atom, a methyl group, and a methylsulfonyl group attached to the pyrimidine ring, which influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The presence of the sulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to inhibition of key enzymes involved in inflammatory pathways and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing methylsulfonyl groups can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related compounds have been reported as follows:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 | COX-2 |

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. The compound may act as a tyrosine kinase inhibitor, affecting signaling pathways that promote tumor growth. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines.

Case Studies

-

In Vitro Studies :

In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound showed dose-dependent effects with significant reductions in cell viability at concentrations above 10 μM. -

In Vivo Studies :

Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The study highlighted the compound's ability to modulate immune responses and enhance the efficacy of existing chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Bromine Substitution : Enhances lipophilicity and receptor binding affinity.

- Methylsulfonyl Group : Increases electrophilicity, facilitating covalent interactions with target proteins.

Research indicates that modifications to these groups can significantly alter the compound's potency and selectivity against various biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-6-methyl-2-(methylsulfonyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrimidine precursors. A typical approach involves:

-

Step 1 : Methylation at the 6-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 6 hours) .

-

Step 2 : Sulfonylation at the 2-position using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize side reactions .

-

Step 3 : Bromination at the 4-position using N-bromosuccinimide (NBS) in acetonitrile under reflux for 12 hours .

Yields typically range from 71–77% for analogous pyrimidine derivatives, with purity confirmed via TLC and recrystallization (e.g., ethanol/dichloromethane) .- Key Data Table :

| Step | Reagents/Conditions | Yield Range | Purity Check Method |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, DMF | 75–80% | TLC (Rf = 0.4) |

| 2 | CH₃SO₂Cl, AlCl₃ | 70–75% | Recrystallization |

| 3 | NBS, CH₃CN, reflux | 65–70% | NMR/MS |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

-

1H/13C-NMR : Assign peaks based on chemical shifts:

-

Methyl protons (6-CH₃) at δ ~2.5 ppm (singlet).

-

Sulfonyl group (SO₂) deshields adjacent protons, causing splitting .

-

Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match theoretical m/z (calculated: 293.0; observed: 293.2 ± 0.1) .

-

X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-2018) resolves bond lengths/angles (e.g., C-Br = 1.89 Å, C-S = 1.76 Å) .

- Key Data Table :

| Technique | Critical Parameters | Expected Results |

|---|---|---|

| 1H-NMR (400 MHz, CDCl₃) | 6-CH₃: δ 2.5 (s) | Integration ratio confirms purity |

| 13C-NMR | SO₂ adjacent C: δ 165–170 ppm | No impurity peaks |

| MS (ESI+) | m/z 293.0 [M+H]⁺ | Δ < 0.1 vs. calculated |

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonyl group influence nucleophilic substitution at the 4-bromo position?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), activating the pyrimidine ring for SNAr reactions.

-

Experimental Design :

-

React with amines (e.g., piperazine) in THF at 80°C.

-

Monitor kinetics via HPLC: Higher EWG activity reduces activation energy (ΔG‡ ~85 kJ/mol) .

-

Contradiction Alert : Some studies report reduced reactivity due to steric hindrance from the 6-methyl group. Mitigate by using polar aprotic solvents (DMSO) to enhance nucleophile accessibility .

- Key Data Table :

| Nucleophile | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperazine | THF | 80 | 12 | 78 |

| Morpholine | DMSO | 100 | 8 | 82 |

Q. How can researchers resolve contradictions in reported toxicity profiles of brominated pyrimidines?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Protocol :

Purification : Recrystallize compound ≥3× and analyze via HPLC (purity >99%).

Toxicity Assays : Compare LD₅₀ in murine models (oral administration) under controlled conditions.

- Reported Data : LD₅₀ = 50–300 mg/kg (Category 3 acute toxicity) .

- Contradiction Analysis : Impurities like residual AlCl₃ (from sulfonylation) can skew results. Use ICP-MS to quantify metal traces .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

-

Electrostatic Potential Maps : Highlight electron-deficient C4 position (ideal for Suzuki couplings) .

-

Activation Barriers : Compare Pd-catalyzed vs. Cu-mediated pathways (ΔΔG ~15 kJ/mol favoring Pd) .

- Key Data Table :

| Reaction Type | Catalyst | Solvent | Predicted ΔG‡ (kJ/mol) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF/H₂O | 92 |

| Ullmann | CuI | DMSO | 107 |

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.